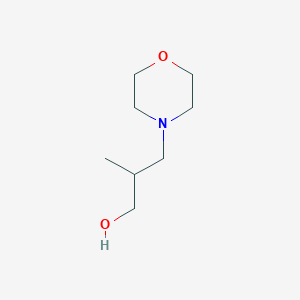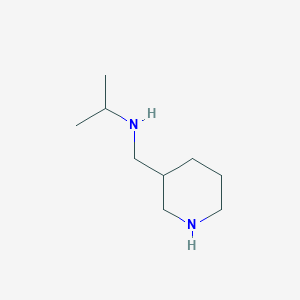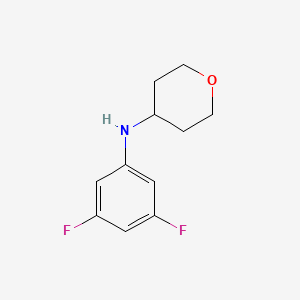
7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol
Overview
Description
“7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol” is a chemical compound with the molecular formula C11H7ClF3NO and a molecular weight of 261.63 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core with a chlorine atom at the 7th position, a methyl group at the 8th position, and a trifluoromethyl group at the 2nd position .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 261.63 and a molecular formula of C11H7ClF3NO .Scientific Research Applications
Anticorrosive Properties
7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol, as a derivative of quinoline, has been studied for its applications in various fields, including as anticorrosive agents. Quinoline derivatives are known to exhibit significant effectiveness against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This property makes them valuable in protecting metals from corrosion, which is a critical concern in industries such as construction and automotive manufacturing (Verma, Quraishi, & Ebenso, 2020).
Green Chemistry and Synthesis
In the context of green chemistry, quinoline and its derivatives, including this compound, are being explored for their synthesis through environmentally friendly methods. The focus is on eliminating the use of hazardous chemicals, solvents, and catalysts, which pose risks to human health and the environment. This approach not only supports the sustainable production of quinoline derivatives but also opens up new avenues for their application in pharmaceuticals and other industries, emphasizing the importance of green synthesis methods in modern chemistry (Nainwal et al., 2019).
Neuroprotective and Therapeutic Potential
Quinoline derivatives, including this compound, have been investigated for their neuroprotective properties. The metabolism of quinoline involves compounds like quinolinic acid, which is a potent neurotoxin, and kynurenic acid, which has neuroprotective features. Understanding the balance between these metabolites and their effects on the central nervous system could lead to novel therapeutic strategies for treating neurological disorders. The potential to modulate this pathway to reduce neurotoxic effects and enhance neuroprotection presents an exciting area of research for the development of new drugs targeting neurological conditions (Vámos et al., 2009).
Biodegradation and Environmental Impact
The environmental impact of quinoline and its derivatives, including their biodegradation, is a significant area of research. Quinoline's complex structure and resistance to natural decomposition pose challenges for its removal from the environment. Investigating microbial strains and mechanisms capable of efficiently degrading quinoline can provide insights into mitigating its environmental impact. This research is crucial for developing strategies to manage quinoline pollution, especially given its use in various industrial applications (Luo et al., 2020).
Mechanism of Action
Target of Action
This compound is a specialty product for proteomics research , suggesting it may interact with proteins or other biomolecules to exert its effects.
Mode of Action
Given its use in proteomics research , it may interact with specific proteins or enzymes, altering their function or activity.
Result of Action
Biochemical Analysis
Biochemical Properties
7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to bind to specific active sites on enzymes, thereby influencing their activity. For instance, it has been observed to interact with cholesteryl ester transfer protein, affecting lipid metabolism . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause significant changes in the expression of genes involved in lipid metabolism and transport . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, thereby modulating their activity. The compound’s ability to bind to enzyme active sites and inhibit their function is a key aspect of its molecular mechanism . This inhibition can lead to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels . High doses can cause toxicity, leading to adverse effects on cellular and organ function.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in lipid metabolism and transport . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolites and influence overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent cellular effects.
properties
IUPAC Name |
7-chloro-8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO/c1-5-7(12)3-2-6-8(17)4-9(11(13,14)15)16-10(5)6/h2-4H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSQFEVGEIRTEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=CC2=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656285 | |
| Record name | 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59108-10-0 | |
| Record name | 7-Chloro-8-methyl-2-(trifluoromethyl)-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59108-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide](/img/structure/B1418884.png)

![2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1418886.png)


![Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B1418891.png)

![2-Phenyl-1-oxaspiro[2.6]nonane](/img/structure/B1418895.png)



![4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418901.png)
![3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418903.png)
